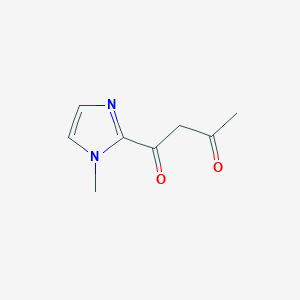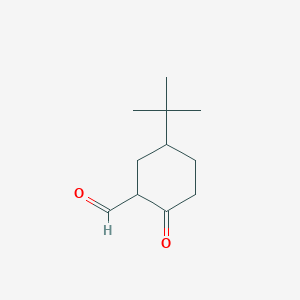
5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclohexane, featuring a tert-butyl group, a ketone, and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde typically involves the oxidation of 5-tert-butyl-2-cyclohexen-1-one. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure selective oxidation at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar oxidation techniques as in laboratory settings. The choice of oxidizing agent and reaction conditions would be optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products
Oxidation: 5-Tert-butyl-2-oxocyclohexane-1-carboxylic acid
Reduction: 5-Tert-butyl-2-hydroxycyclohexane-1-methanol
Substitution: Products depend on the nucleophile used
Scientific Research Applications
5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde involves its reactivity as an aldehyde and ketone. The compound can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-2-oxocyclohexane-1-carboxylate: An ester derivative with similar structural features but different reactivity due to the ester functional group.
5-Tert-butyl-2-cyclohexen-1-one: A precursor in the synthesis of 5-Tert-butyl-2-oxocyclohexane-1-carbaldehyde, featuring a double bond instead of an aldehyde group.
Uniqueness
This compound is unique due to the presence of both a ketone and an aldehyde functional group on the same cyclohexane ring, along with a bulky tert-butyl group. This combination of functional groups and steric effects makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5-tert-butyl-2-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h7-9H,4-6H2,1-3H3 |
InChI Key |
ZFTBRPYFPLXTSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=O)C(C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


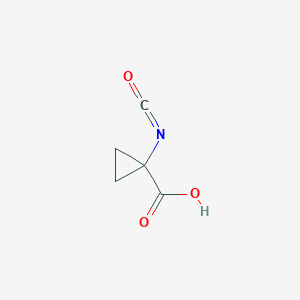
![4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15275927.png)
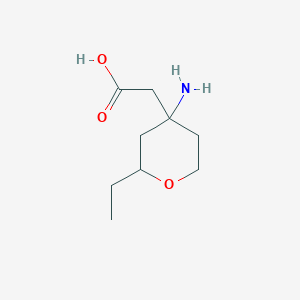
![tert-Butyl (R)-(3-(1-aminoethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15275938.png)
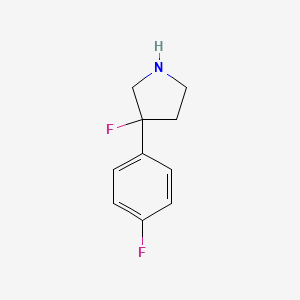
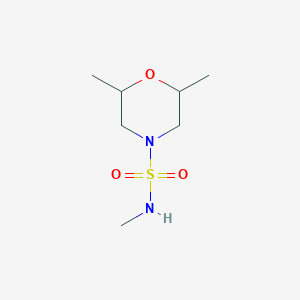
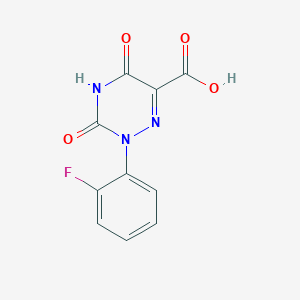
![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15275967.png)
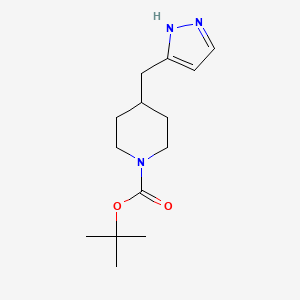
![4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid](/img/structure/B15276001.png)
![2-[(1-Methyl-1H-1,2,4-triazol-3-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B15276008.png)
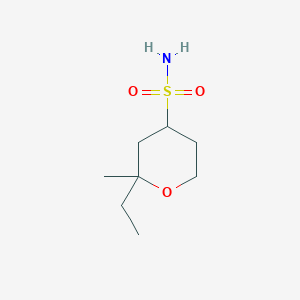
![Racemic-(3S,3aR,6aS)-tert-butyl 3-aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15276022.png)
